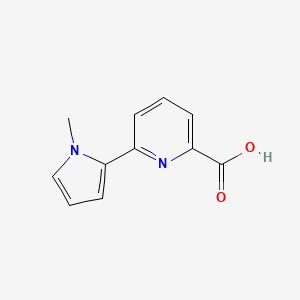

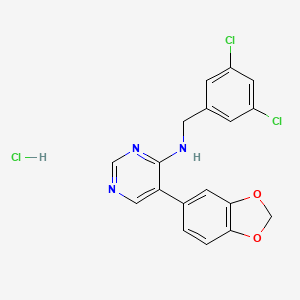

4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

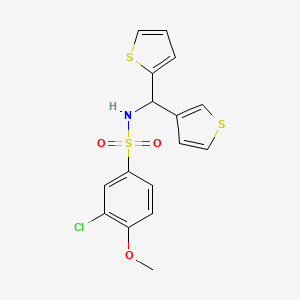

The compound has a complex structure that includes a cyclopropyl group, an oxadiazole ring, and a piperidine ring . The cyclopropyl group is in conjugation with the oxadiazole C N bond .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular formula of C10H16O1N3Cl1 and a molecular weight of 207.272 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.0±34.0 °C at 760 mmHg, and a flash point of 168.5±25.7 °C .Aplicaciones Científicas De Investigación

Synthesis and Spectral Analysis

Research on compounds bearing the 1,3,4-oxadiazole moiety, such as in the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, reveals their significant biological activities. These compounds are synthesized through a series of steps, starting from benzenesulfonyl chloride to yield various intermediates, ultimately leading to the target compounds. Such studies demonstrate the versatility of oxadiazole derivatives in synthesizing compounds with potential biological activities (Khalid et al., 2016).

Anticancer Evaluation

The synthesis and evaluation of anticancer activity of lipophilic 1,2,4- and 1,3,4-oxadiazole derivatives highlight their potential therapeutic applications. By coupling halogenated 1,2,4-oxadiazoles with lipophilic amines or aminoalcohols, researchers have discovered compounds exhibiting significant cytotoxic effects against cancer cell lines, showcasing the therapeutic potential of oxadiazole derivatives in oncology (Caneschi et al., 2019).

Antibacterial Activity

Studies on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrate the antimicrobial potential of oxadiazole derivatives. The introduction of sulfamoyl and piperidine functionalities has led to new derivatives with valuable antibacterial properties, indicating the role of oxadiazole derivatives in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Antimycobacterial Activity

Oxadiazole-pyranopyridine/chromene hybrids have been studied for their antimycobacterial activity, revealing that certain hybrids display enhanced activity against Mycobacterium tuberculosis. This research underscores the potential of oxadiazole derivatives in addressing tuberculosis, a significant global health challenge (Ranjith Kumar et al., 2011).

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 according to GHS classification . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c20-11-13-3-5-16(6-4-13)19(24)23-9-1-2-14(12-23)10-17-21-18(22-25-17)15-7-8-15/h3-6,14-15H,1-2,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBQBEVMMZIVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2741048.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2741050.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)

![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)

![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)